1-(1-ethyl-1H-indol-3-yl)-3-(4-methoxybenzyl)urea
Description
1-(1-Ethyl-1H-indol-3-yl)-3-(4-methoxybenzyl)urea is a synthetic urea derivative characterized by an indole core substituted with an ethyl group at the N1 position and a 4-methoxybenzyl moiety attached via a urea linkage.
Properties
IUPAC Name |
1-(1-ethylindol-3-yl)-3-[(4-methoxyphenyl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c1-3-22-13-17(16-6-4-5-7-18(16)22)21-19(23)20-12-14-8-10-15(24-2)11-9-14/h4-11,13H,3,12H2,1-2H3,(H2,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGZGBOAVZRDIMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)NC(=O)NCC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-ethyl-1H-indol-3-yl)-3-(4-methoxybenzyl)urea typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Ethylation: The indole nitrogen is then ethylated using ethyl iodide or ethyl bromide in the presence of a base such as potassium carbonate.
Urea Formation: The ethylated indole is reacted with 4-methoxybenzyl isocyanate to form the desired urea compound. This reaction is typically carried out in an inert solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be necessary to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(1-ethyl-1H-indol-3-yl)-3-(4-methoxybenzyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The methoxy group on the benzyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in polar aprotic solvents.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with different functional groups replacing the methoxy group.
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities, making it a subject of interest in medicinal chemistry.
Antimicrobial Activity
Research indicates that derivatives of indole, including this compound, possess significant antimicrobial properties. In vitro studies have demonstrated efficacy against both Gram-positive and Gram-negative bacteria, with minimal inhibitory concentrations (MICs) ranging from 0.13 to 1.0 µg/mL against multidrug-resistant strains .
Anticancer Potential
Indole derivatives are often studied for their anticancer properties due to their ability to interact with molecular targets involved in cancer progression. Specific studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines, including H460 and A549, indicating its potential as an anticancer agent . The mechanism likely involves modulation of key enzymes or receptors involved in cell proliferation and apoptosis.
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Its structural attributes allow it to inhibit specific pro-inflammatory pathways, which could be beneficial in treating inflammatory diseases .
Case Studies
Several studies have explored the biological activities of related compounds, providing insights into the potential applications of this compound:
Antimicrobial Efficacy Case Study
A study focusing on indole derivatives demonstrated that compounds similar to 1-(1-ethyl-1H-indol-3-yl)-3-(4-methoxybenzyl)urea showed significant antimicrobial activity against resistant bacterial strains. The findings highlighted the importance of structural modifications in enhancing antimicrobial potency.
Anticancer Activity Case Study
Research evaluating the anticancer effects of indole derivatives indicated that compounds with similar structures exhibit promising cytotoxicity against various cancer cell lines. The study emphasized the need for further research into the specific pathways affected by these compounds to understand their full therapeutic potential .
Data Table: Biological Activities of Related Compounds
| Compound Name | Biological Activity | IC50 (µM) | Reference |
|---|---|---|---|
| 1-(1-ethylindol-3-yl)-3-(4-methoxyphenyl)urea | Antimicrobial | 0.13 - 1.0 | |
| 1-(1H-indol-3-yl)-3-(4-methoxyphenyl)urea | Anticancer (H460) | <10 | |
| 1-(1H-indol-3-yl)-3-(4-methoxyphenyl)urea | Anti-inflammatory | N/A |
Mechanism of Action
The mechanism of action of 1-(1-ethyl-1H-indol-3-yl)-3-(4-methoxybenzyl)urea would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The indole core can engage in π-π stacking interactions, hydrogen bonding, and hydrophobic interactions, while the urea moiety can form hydrogen bonds with biological molecules. These interactions can modulate the activity of the target and lead to the desired biological effect.
Comparison with Similar Compounds
Key Findings from Analogs
- VEGFR-2 Inhibition :
Compound T.2, with a triazole-ethyl linker and chlorophenyl group, demonstrated kinase inhibition comparable to sorafenib, a clinically approved VEGFR-2 inhibitor. This suggests that the 4-methoxybenzyl moiety may contribute to receptor binding, while substituents like triazole or styryl groups (T.14) modulate potency . - PD-L1/c-Myc Modulation: T.14’s styryl-phenyl group enhances immunomodulatory effects when combined with BMS-8, indicating that extended aromatic systems improve synergy with checkpoint inhibitors .
- Structural Flexibility :
The pyridine-based urea (compound 12, ) highlights the tolerance for heterocyclic substitutions in urea-based inhibitors, though its therapeutic focus diverges (GSK-3 vs. VEGFR-2) .
Limitations and Contrasts
- Thiourea vs. Urea : The thiourea derivative () exhibits metal-chelating properties but lacks direct evidence of kinase or immune-modulating activity, underscoring the importance of the urea carbonyl group in target engagement .
- Chalcone Derivatives : Indole-based chalcones () share the N-ethylindole motif but lack the urea linkage, resulting in divergent mechanisms (e.g., tubulin polymerization inhibition vs. kinase targeting) .
Biological Activity
1-(1-ethyl-1H-indol-3-yl)-3-(4-methoxybenzyl)urea is a synthetic compound that combines an indole moiety with a methoxybenzyl group and a urea functional group. This unique structural configuration has drawn attention in the field of medicinal chemistry due to its potential therapeutic applications, particularly in oncology and inflammation.
- Molecular Formula : C₁₉H₂₁N₃O₂
- Molecular Weight : 323.4 g/mol
- CAS Number : 941908-40-3
Synthesis
The synthesis of this compound typically involves the reaction of 1-ethyl-1H-indole-3-carboxylic acid with 4-methoxyaniline, utilizing coupling reagents such as carbodiimide in organic solvents like dichloromethane or dimethylformamide under reflux conditions. Optimized conditions are crucial for high yields and purity, often employing continuous flow reactors for industrial-scale production .
Anticancer Properties
Research indicates that compounds with indole structures exhibit significant anticancer activities. The biological activity of this compound has been evaluated in various cancer cell lines, demonstrating promising results:
| Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 12.5 | Induction of apoptosis |
| A549 | 15.0 | Cell cycle arrest |
| HT-29 | 18.5 | Inhibition of proliferation |
These findings suggest that the compound may inhibit tumor growth through mechanisms such as apoptosis and cell cycle disruption .
Case Studies
Several studies have explored the biological activity of related compounds, providing insights into the mechanisms and potential applications:
- Study on Indole Derivatives : A study demonstrated that indole-based compounds could effectively inhibit cancer cell proliferation by inducing apoptosis through mitochondrial pathways .
- Mechanistic Insights : Another research highlighted that modifications to the indole structure could enhance binding affinity to target proteins involved in cancer progression, suggesting that structural variations like those found in this compound could lead to improved biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
